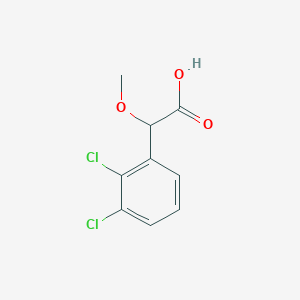

2-(2,3-Dichlorophenyl)-2-methoxyacetic acid

Description

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-14-8(9(12)13)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYXMAHJWKKFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274479 | |

| Record name | 2,3-Dichloro-α-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-99-6 | |

| Record name | 2,3-Dichloro-α-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-α-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Oxidation with Nitric Acid

Adapting the method from CN101979372B, which produces methoxyacetic acid via nitric acid oxidation of ethylene glycol monoemethyl ether, the dichlorophenyl variant could involve:

-

Synthesis of 2-(2,3-dichlorophenyl)ethylene glycol monoemethyl ether :

-

Friedel-Crafts alkylation of 1,2-dichlorobenzene with ethylene oxide, followed by selective methylation of one hydroxyl group.

-

-

Oxidation with nitric acid (HNO₃) :

Hypothetical Reaction Pathway :

Table 1: Projected Parameters for Nitric Acid Oxidation

| Parameter | Value Range |

|---|---|

| Temperature | 70–80°C |

| Reaction Time | 3–5 hours |

| HNO₃:Substrate (mass) | 1.8:1 |

| CuCl₂ Loading | 0.2% w/w |

| Expected Yield | 85–90% |

Nucleophilic Displacement of Halogenated Precursors

Methoxylation of α-Halo Acids

Drawing from US4968840A, where methoxyacetic acid is synthesized via sodium methylate attack on monochloroacetic acid, the dichlorophenyl analog could proceed through:

-

Preparation of 2-(2,3-dichlorophenyl)-2-chloroacetic acid :

-

Hell–Volhard–Zelinskii reaction on 2,3-dichlorophenylacetic acid to introduce α-chlorine.

-

-

Methoxylation :

Critical Considerations :

-

Solvent Recycling : Methoxyacetic acid methyl ester solvent must be anhydrous to prevent hydrolysis.

-

Byproduct Management : NaCl precipitation during HCl treatment requires filtration to avoid reactor fouling.

Table 2: Methoxylation Conditions and Outcomes

| Parameter | Value |

|---|---|

| NaOCH₃:MCA Molar Ratio | 2.3:1 |

| Reaction Temperature | 68°C |

| HCl Gas Addition Temp | 25–30°C |

| Final Purity | ≥98% (HPLC) |

| Isolated Yield | 87–89% |

Coupling-Based Strategies

Suzuki-Miyaura Cross-Coupling

A disconnection approach targeting the aryl-acetic acid bond:

-

Boronic Acid Preparation : 2,3-Dichlorophenylboronic acid synthesized via directed ortho-metalation of 1,2-dichlorobenzene.

-

Coupling Partner : Methyl 2-methoxy-2-(triflate)acetate.

-

Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, DME/H₂O solvent at 80°C.

Advantages :

-

High functional group tolerance.

-

Enables late-stage introduction of methoxy group.

Limitations :

-

Requires pre-formed triflate, increasing synthetic steps.

-

Potential β-hydride elimination with Pd catalysts.

Comparative Analysis of Methodologies

Table 3: Method Comparison for 2-(2,3-Dichlorophenyl)-2-Methoxyacetic Acid Synthesis

| Method | Yield | Purity | Scalability | Cost Factor |

|---|---|---|---|---|

| Nitric Acid Oxidation | 85–90% | 99% | High | Low |

| NaOCH₃ Displacement | 87–89% | 98% | Moderate | Medium |

| Suzuki Coupling | 75–80% | 95% | Low | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of phenolic or amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial and Anticancer Properties

- Research indicates that derivatives of dichlorophenyl compounds exhibit antimicrobial and anticancer activities. For instance, studies have shown that similar compounds can inhibit bacterial growth and exhibit cytotoxic effects on cancer cell lines . The mechanism often involves disruption of cellular processes or interference with DNA replication.

- Histone Deacetylase Inhibition

Agricultural Applications

- Herbicidal Activity

Chemical Synthesis and Industrial Uses

- Intermediate in Chemical Synthesis

- Plasticizers and Solvents

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(3,5-Dichlorophenyl)carbamoyl-2-methoxyacetic Acid

- Structure : Differs in chlorine positions (3,5 vs. 2,3) and includes a carbamoyl group (-CONH₂).

- The carbamoyl group introduces hydrogen-bonding capability, which may improve solubility or receptor affinity .

(2,6-Dichlorophenyl)acetic Acid

- Structure : Chlorines at positions 2 and 6; lacks the methoxy group.

- Implications : The symmetric 2,6-dichloro arrangement creates a linear geometry, contrasting with the angular 2,3-dichloro configuration. The absence of methoxy reduces electron-donating effects, increasing acidity (pKa ~2.5–3.5 vs. ~4–5 for methoxy analogs) .

3,4-Dichloro-α-methoxybenzeneacetic Acid (CAS 13911-20-1)

- Structure : Chlorines at positions 3 and 3.

- This compound’s solubility and metabolic stability may differ due to reduced steric clash compared to 2,3-dichloro derivatives .

Functional Group Modifications

2,3-Dichloro-Mandelic Acid (CAS 35599-91-8)

- Structure : Replaces methoxy with a hydroxyl group (-OH).

- Implications : The hydroxy group increases acidity (pKa ~3.0) and enables hydrogen bonding, making it suitable for chiral resolution or as a pharmaceutical impurity. However, it is more prone to oxidation than the methoxy analog .

Methyl 2-Chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7)

- Structure : Esterified carboxylic acid (-COOCH₃) and an additional α-chloro substituent.

- Implications : The ester group enhances lipophilicity (LogP ~3.5 vs. ~2.2 for the acid), improving membrane permeability. The α-chloro substituent may act as a leaving group, facilitating nucleophilic substitution reactions .

2-(2,3-Dichlorophenyl)-2-oxoacetic Acid Ethyl Ester

Halogen and Heteroatom Substitutions

2-(2,3-Dichlorophenyl)-2-fluoroacetic Acid (CAS 1499646-53-5)

- Structure : Fluoro substituent replaces methoxy.

- Implications: Fluorine’s electronegativity increases acidity (pKa ~2.8) and metabolic stability. The smaller size of fluorine vs.

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid (CAS 1375473-08-7)

Comparative Data Table

Biological Activity

2-(2,3-Dichlorophenyl)-2-methoxyacetic acid, also known by its CAS number 35599-99-6, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

- IUPAC Name: this compound

- Molecular Formula: C10H9Cl2O3

- Molecular Weight: 248.09 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential as a pesticide or herbicide due to its ability to inhibit the growth of various pathogens. In a study assessing antimicrobial transformation products in aquatic environments, it was noted that similar compounds can lead to ecological risks due to their persistence and toxicity .

Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, related compounds demonstrated substantial inhibition of inflammatory markers such as COX-2 and TNF-α in animal models . These findings suggest potential therapeutic applications in managing inflammatory conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The dichlorophenyl moiety is believed to enhance binding affinity to enzymes involved in inflammatory pathways. This compound may act as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Case Studies

Applications

- Agriculture : Due to its herbicidal properties, this compound is being explored for use in crop protection strategies.

- Pharmaceuticals : Its anti-inflammatory effects make it a candidate for drug development aimed at treating chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid with high enantiomeric purity?

- Methodological Answer : To synthesize the compound with high enantiomeric purity, consider chiral resolution techniques or asymmetric synthesis. For example, use chiral auxiliaries like (R)- or (S)-α-methoxyphenylacetic acid derivatives (as described for similar compounds in ). Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and verify purity (>97% by HPLC, as per purity standards in ). Reaction conditions (e.g., temperature, solvent) should be optimized to minimize racemization during methoxy group introduction.

Q. Which analytical techniques are most effective for characterizing chlorinated arylacetic acids like this compound?

- Methodological Answer :

- Structural Elucidation : Use - and -NMR to confirm the methoxy group position and chlorine substitution pattern (see for analogous ester characterization).

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold, as in ) or GC-MS for volatile derivatives.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHClO) and detect isotopic patterns from chlorine atoms .

Q. How can researchers screen the acute toxicity of this compound in vitro?

- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT or LDH release) using human cell lines (e.g., HepG2 for hepatic toxicity). Compare results with structurally related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has established toxicological profiles (). Dose-response curves should span 1–100 µM, with positive controls (e.g., hydrogen peroxide) and solvent controls (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,3-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform computational modeling (DFT calculations) to analyze electron-withdrawing effects of chlorine substituents on the aryl ring. Experimentally, compare reaction rates with analogs (e.g., 2-methoxyphenylacetic acid, ) under identical conditions. Use kinetic studies (e.g., pseudo-first-order kinetics) to quantify steric hindrance from the dichlorophenyl group .

Q. What strategies resolve contradictions in reported bioactivity data for chlorinated arylacetic acids?

- Methodological Answer :

- Purity Verification : Re-evaluate compound purity via HPLC and elemental analysis; impurities like residual solvents (e.g., dichloromethane) may skew bioassay results ().

- Solubility Optimization : Use co-solvents (e.g., PEG-400) to ensure consistent dissolution in biological assays.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2,4-D in ) to identify trends in chlorine substitution effects .

Q. How can environmental persistence of this compound be evaluated?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS.

- Photolysis Experiments : Expose to UV light (λ = 254–365 nm) and quantify breakdown products.

- Soil Mobility : Use column leaching tests to assess adsorption coefficients (K), referencing methods for 2,4-D () .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.